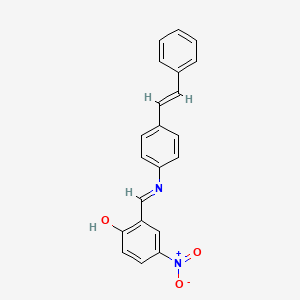![molecular formula C17H13N3O2 B11995973 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones.
Applications De Recherche Scientifique
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity and disrupting microbial cell functions . The compound’s hydrazone group allows it to act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. The presence of the quinoline ring enhances its ability to form stable complexes with metal ions, making it more effective in various applications compared to similar compounds with different aromatic backbones.
Propriétés
Formule moléculaire |
C17H13N3O2 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxyphenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c21-16-8-4-2-6-13(16)11-18-20-17(22)15-10-9-12-5-1-3-7-14(12)19-15/h1-11,21H,(H,20,22)/b18-11+ |
Clé InChI |
MYBBRWFUBLGLOH-WOJGMQOQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC=CC=C3O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)



![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)



![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)



